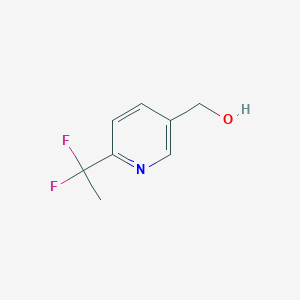
3-Pyridinemethanol, 6-(1,1-difluoroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,1-Difluoroethyl)-3-pyridinemethanol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Difluoroethyl)-3-pyridinemethanol typically involves the introduction of the difluoroethyl group onto a pyridine ring. One common method is the nucleophilic fluorination of pyridine derivatives using difluoromethylating reagents. For instance, the reaction of 3-pyridinemethanol with 1,1-difluoroethyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of 6-(1,1-Difluoroethyl)-3-pyridinemethanol may involve large-scale fluorination processes using advanced catalytic systems. Transition metal-catalyzed difluoromethylation reactions are often employed to achieve high yields and selectivity .
化学反应分析
Types of Reactions
6-(1,1-Difluoroethyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(1,1-Difluoroethyl)-3-pyridinecarboxaldehyde .
科学研究应用
6-(1,1-Difluoroethyl)-3-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(1,1-Difluoroethyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
- 2-Bromo-6-(1,1-difluoroethyl)pyridine
- 6-(1,1-Difluoroethyl)-2-pyridinemethanol
- 6-(1,1-Difluoroethyl)-4-pyridinemethanol
Uniqueness
6-(1,1-Difluoroethyl)-3-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. The position of the difluoroethyl group can significantly influence the compound’s reactivity and interaction with biological targets .
属性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC 名称 |
[6-(1,1-difluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-3-2-6(5-12)4-11-7/h2-4,12H,5H2,1H3 |
InChI 键 |
XJZLRBLBTCCSHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C=C1)CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















